4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride
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Overview
Description
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidinium core substituted with a hydroxy group, a methylsulfanyl-phenyl group, and a propyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride typically involves the following steps:
Formation of the Piperidinium Core: The piperidinium core can be synthesized through the cyclization of appropriate amines and aldehydes under acidic conditions.
Substitution Reactions: The hydroxy and methylsulfanyl-phenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.
Propyl Chain Addition: The propyl chain is added through alkylation reactions, where the piperidinium core is treated with propyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydroxy group or the piperidinium ring, potentially converting them into corresponding alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and Lewis acids are often employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting neurological pathways.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and engage in hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The piperidinium core may interact with neurotransmitter receptors or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-piperidine: Lacks the propyl chain, which may affect its binding properties and reactivity.
4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-butyl-piperidinium chloride: Contains a butyl chain instead of a propyl chain, potentially altering its pharmacokinetics and biological activity.
Uniqueness: 4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride’s unique combination of functional groups and structural features provides a distinct profile in terms of reactivity, binding affinity, and potential applications. Its versatility makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS.ClH/c1-3-9-16-10-7-15(17,8-11-16)13-5-4-6-14(12-13)18-2;/h4-6,12,17H,3,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIJTZDQPAOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(C2=CC(=CC=C2)SC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882737-41-9 |
Source
|
Record name | 4-Piperidinol, 4-[3-(methylthio)phenyl]-1-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882737-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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